molecular formula C15H25NO B5069970 N-[3-(3,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine

N-[3-(3,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine

Cat. No.: B5069970
M. Wt: 235.36 g/mol
InChI Key: BDQXPEPVHMAHAV-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine is an organic compound with a complex structure It features a phenoxy group attached to a propyl chain, which is further connected to a tertiary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine can be achieved through a multi-step process. One common method involves the following steps:

    Preparation of 3,4-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base.

    Formation of 3-(3,4-dimethylphenoxy)propyl bromide: This intermediate is prepared by reacting 3,4-dimethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Amination: The final step involves the reaction of 3-(3,4-dimethylphenoxy)propyl bromide with 2-methylpropan-2-amine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amine group can be reduced to form secondary or primary amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[3-(3,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3,4-dimethylphenoxy)propyl]cyclopropanamine
  • N-[3-(2,5-dimethylphenoxy)propyl]guanidine
  • 3-(3,4-dimethylphenoxy)-N-methyl-1-propanamine

Uniqueness

N-[3-(3,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine is unique due to its specific structural features, such as the combination of a phenoxy group with a tertiary amine. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[3-(3,4-dimethylphenoxy)propyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-12-7-8-14(11-13(12)2)17-10-6-9-16-15(3,4)5/h7-8,11,16H,6,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQXPEPVHMAHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCNC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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